molecular formula C6H11O10P B1250973 (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid

(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid

Cat. No.: B1250973
M. Wt: 274.12 g/mol
InChI Key: BDUIIKXSXFDPEC-LWKDLAHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid typically involves the phosphorylation of 3-dehydro-L-gulonic acid. This process can be achieved through enzymatic reactions or chemical phosphorylation methods. The reaction conditions often require a controlled pH environment and the presence of specific enzymes or chemical reagents that facilitate the phosphorylation process .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research and biochemistry. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that can efficiently convert substrates into the desired compound .

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific catalysts or enzymes .

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of gulonic acid derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It plays a role in the metabolic pathways of certain bacteria, making it a subject of study in microbial biochemistry.

    Medicine: Research into its metabolic pathways can provide insights into bacterial metabolism and potential targets for antibiotics.

Mechanism of Action

The mechanism of action of (2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid involves its role as an intermediate in metabolic pathways. It is converted by specific enzymes into other metabolites that participate in various biochemical reactions. For example, the enzyme 3-dehydro-L-gulonate-6-phosphate decarboxylase catalyzes its conversion into L-xylulose-5-phosphate and carbon dioxide . This reaction is part of the anaerobic utilization of L-ascorbate in certain bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in bacterial metabolism and its structural properties that allow it to participate in various biochemical reactions. Its phosphate group at the 6th position distinguishes it from other similar compounds and contributes to its specific reactivity and function in metabolic pathways .

Properties

Molecular Formula

C6H11O10P

Molecular Weight

274.12 g/mol

IUPAC Name

(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid

InChI

InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-3,5,7-8,10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3+,5-/m0/s1

InChI Key

BDUIIKXSXFDPEC-LWKDLAHASA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)C(C(=O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid
Reactant of Route 2
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid
Reactant of Route 3
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid
Reactant of Route 4
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid
Reactant of Route 5
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid
Reactant of Route 6
(2S,4R,5S)-2,4,5-trihydroxy-3-oxo-6-phosphonooxyhexanoic acid

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